molecular formula C19H20N2O5S B2920807 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941958-35-6

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2920807
CAS No.: 941958-35-6
M. Wt: 388.44
InChI Key: AUROINZGJQRPMD-UHFFFAOYSA-N
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Description

The compound N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a substituted phenyl group. The phenyl moiety is modified at the 3-position with a methyl group and at the 4-position with a 2-oxopyrrolidine ring.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13-11-14(4-6-16(13)21-8-2-3-19(21)22)20-27(23,24)15-5-7-17-18(12-15)26-10-9-25-17/h4-7,11-12,20H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUROINZGJQRPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Benzodioxine Moiety: The benzodioxine ring can be introduced through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of sulfonamide-containing compounds on biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrrolidine and benzodioxine moieties can interact with various receptors or proteins, modulating their activity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound shares a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide backbone with several analogs (Table 1).

Table 1: Structural and Molecular Comparison of Sulfonamide Analogs
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Evidence ID
Target Compound (Not listed) C₂₀H₂₁N₂O₅S* ~409.5* 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₁₆H₁₅NO₄S 317.36 3-methylphenyl
N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS not provided) C₂₂H₂₆N₂O₅S 430.52 4-methylpiperidinyl-oxoethyl
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₂₄H₂₆FN₃O₅S 487.55 4-fluorophenyl-piperazinyl-furyl ethyl
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9) C₂₃H₂₅N₃O₃ 391.46 Dimethylaminomethylphenyl-pyridine

Notes:

  • *Estimated values for the target compound based on structural similarity.
  • The benzodioxine-sulfonamide core (common to all analogs) contributes to moderate hydrophobicity, with logP values likely ranging between 2.5–4.0.
  • Bulkier substituents (e.g., piperazinyl-furyl in ) increase molecular weight and may reduce blood-brain barrier permeability compared to simpler groups (e.g., 3-methylphenyl in ).

Pharmacological and Functional Insights

Binding Affinity and Selectivity
  • Piperazine/Piperidine Derivatives : Compounds with piperazine (e.g., ) or piperidine (e.g., ) substituents often target serotonin or dopamine receptors due to their nitrogen-rich heterocycles. For example, the fluorophenyl-piperazinyl group in mimics ligands of 5-HT₁A receptors.
  • Pyrrolidinone Derivatives: The 2-oxopyrrolidine group in the target compound is associated with neuroprotective and anticonvulsant activities, as seen in drugs like levetiracetam.
Solubility and Bioavailability
  • In contrast, the 4-methylpiperidinyl-oxoethyl group in may introduce steric hindrance, reducing metabolic stability.

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzodioxine core and a sulfonamide group, contributing to its biological properties. The IUPAC name is (2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide. Its molecular formula is C25H27N3O4, and it has a complex stereochemistry that may influence its interactions with biological targets.

Property Details
Molecular FormulaC25H27N3O4
IUPAC Name(2R)-N-hydroxy-2-[...propanamide]
SMILESInChI=1S/C25H27N3O4/...
CAS NumberNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. It may act as an inhibitor of certain enzymes or modulate receptor activity, leading to therapeutic effects in conditions such as inflammation or cancer.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides demonstrate antibacterial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

The compound's potential anticancer effects have been explored in various studies. In vitro assays found that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death through specific signaling pathways associated with tumor growth inhibition .

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy :
    • In another investigation focusing on antimicrobial activity, the compound was tested against various bacterial strains. The results highlighted its effectiveness in inhibiting bacterial growth at low concentrations, comparable to established antibiotics .

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